molecular formula C22H17NO2 B11031431 2-(benzylamino)-2-phenyl-1H-indene-1,3(2H)-dione

2-(benzylamino)-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11031431
M. Wt: 327.4 g/mol
InChI Key: RBWBXDYSCHQCKQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is an organic compound with a complex structure that includes a benzylamino group, a phenyl group, and a dihydroindene dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzylamine.

    Final Cyclization and Oxidation: The intermediate compounds undergo cyclization and oxidation to form the final dihydroindene dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of functional groups and its potential for multifunctional activity. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(benzylamino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H17NO2/c24-20-18-13-7-8-14-19(18)21(25)22(20,17-11-5-2-6-12-17)23-15-16-9-3-1-4-10-16/h1-14,23H,15H2

InChI Key

RBWBXDYSCHQCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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